

HMG protein structure and function in chromatin remodeling

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HMG Proteins: Architects of the Chromatin Landscape

An In-depth Technical Guide on the Structure and Function of High Mobility Group Proteins in Chromatin Remodeling

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

High Mobility Group (HMG) proteins are abundant, non-histone nuclear proteins that play a pivotal role in regulating the structure and function of chromatin. By binding to DNA and nucleosomes, they act as architectural factors that modulate higher-order chromatin structure, thereby influencing fundamental cellular processes such as transcription, replication, recombination, and DNA repair.[1][2][3] This technical guide provides a comprehensive overview of the three major families of HMG proteins—HMGA, HMGB, and HMGN—detailing their structural characteristics, mechanisms of action in chromatin remodeling, and the signaling pathways that govern their function. Furthermore, this guide furnishes detailed experimental protocols for the study of HMG proteins and presents quantitative data to facilitate comparative analysis.

Introduction to HMG Proteins



The HMG superfamily is classified into three distinct families based on their characteristic functional domains:

- HMGA (AT-hook family): These proteins bind to the minor groove of AT-rich DNA sequences via their AT-hook motifs.[2][3]
- HMGB (HMG-box family): This family is characterized by the presence of one or more HMGbox domains, which recognize and bind to distorted DNA structures or introduce bends into linear DNA.[1][2]
- HMGN (Nucleosome-binding family): These proteins specifically recognize and bind to the
 147 base pair nucleosome core particle.[2][4]

The dynamic interaction of these proteins with chromatin is crucial for maintaining a plastic and responsive genome architecture.[2]

HMG Protein Families: Structure and Chromatin Remodeling Function The HMGA Family

Structure: HMGA proteins, including HMGA1a, HMGA1b, and HMGA2, are characterized by the presence of multiple "AT-hook" motifs, which are short peptide domains that preferentially bind to the minor groove of AT-rich DNA sequences.[3][5][6] They also possess an acidic C-terminal tail that modulates their DNA binding affinity and participates in protein-protein interactions.[7]

Function in Chromatin Remodeling: HMGA proteins are considered architectural transcription factors; they do not possess intrinsic transcriptional activity but rather facilitate gene expression by altering chromatin structure.[3][8] Their primary mechanisms include:

- Competition with Histone H1: HMGA proteins can displace the linker histone H1 from chromatin, leading to a more decondensed and transcriptionally competent chromatin state.
 [3][8]
- Enhanceosome Formation: They are critical components of "enhanceosomes," multi-protein complexes that assemble on enhancer regions of genes to activate transcription. A well-



studied example is their role in the formation of the interferon- β (IFN- β) enhanceosome.[9]

 Recruitment of Chromatin Remodelers: HMGA proteins can facilitate the recruitment of ATPdependent chromatin remodeling complexes, such as the SWI/SNF complex, to specific genomic loci, further promoting chromatin accessibility.[1]

The HMGB Family

Structure: The HMGB family, which includes HMGB1, HMGB2, and HMGB3, is defined by the presence of one or two HMG-box domains.[10][11] These L-shaped domains bind to the minor groove of DNA, inducing significant bending.[1][12] HMGB proteins also have a highly acidic C-terminal tail that modulates their DNA binding properties.[11]

Function in Chromatin Remodeling: HMGB proteins act as DNA chaperones, facilitating various DNA-dependent processes through several mechanisms:[11]

- DNA Bending and Looping: By bending DNA, HMGB proteins can bring distant regulatory elements into proximity, facilitating the assembly of transcription factors and the formation of transcription initiation complexes.[12][13]
- Recognition of Distorted DNA: HMGB proteins exhibit a high affinity for non-B-form DNA structures, such as four-way junctions and DNA damaged by cisplatin, playing a role in DNA repair and recombination.[1][12]
- Nucleosome Sliding: HMGB proteins can bind to nucleosomes and facilitate the activity of ATP-dependent chromatin remodeling complexes like ACF/CHRAC, which promote the sliding of nucleosomes along the DNA, thereby exposing regulatory sequences.[14][15]

The HMGN Family

Structure: The HMGN family, including HMGN1 and HMGN2, are the only non-histone proteins known to specifically bind to the nucleosome core particle.[2][4] They possess a conserved nucleosomal binding domain (NBD) and a C-terminal chromatin-unfolding domain (CHUD).[1]

Function in Chromatin Remodeling: HMGN proteins modulate chromatin structure primarily by:

Reducing Chromatin Compaction: HMGN proteins compete with histone H1 for binding sites
on the nucleosome, leading to a more open and accessible chromatin fiber.[4][16]



- Modulating Histone Modifications: The binding of HMGN proteins can influence the posttranslational modification status of core histones, which is a key mechanism of epigenetic regulation.[4] For instance, HMGN1 can enhance the acetylation of H3K14.[13]
- Influencing Chromatin Remodeler Activity: HMGN proteins can impact the activity of ATP-dependent chromatin remodeling complexes. For example, HMGN1 and HMGN2 have been shown to repress the remodeling activity of some SWI/SNF complexes in vitro.[3][11]

Quantitative Data

The following tables summarize key quantitative parameters related to HMG protein function.

Table 1: Nuclear Concentration of HMG Proteins

HMG Protein	Molecules per Nucleosome (Rat Tissues)	Reference
HMGB1 (HMG1)	0.28	[8]
HMGB2 (HMG2)	0.18	[8]
HMGN2 (HMG17)	0.46	[8]

Table 2: Binding Affinities (Kd) of HMG Proteins



HMG Protein Family	Protein	Ligand	Kd	Reference
HMGA	HMGA1a (AT- hook 2 & 3)	AT-rich DNA	Nanomolar range	[17]
HMGA	HMGA1a (AT- hook 1)	AT-rich DNA	Micromolar range	[17]
HMGB	HMGB1	Nucleosome	~30 nM	[6]
HMGB	HMGB1	40/40 Nucleosomes	112.6 nM (K1/2)	[10]
HMGB	HMGB2 (box A)	dsDNA	$1.1 \pm 0.5 \times 10^{8}$ M^{-1}	[18]
HMGB	HMGB1 (box A+B)	dsDNA	$1.1 \pm 0.3 \times 10^{10}$ M^{-1}	[18]
HMGN	HMGN1	Nucleosomes	1.05 x 10 ⁻⁷ M	[6]
HMGN	HMGN2	Nucleosomes	0.44 x 10 ⁻⁷ M	[6]

Table 3: Quantitative Effects on Chromatin Remodeling

HMG Protein	Remodeling Complex	Effect	Quantitative Measure	Reference
HMGB1	ACF/CHRAC	Stimulation	Kinetic enhancement of nucleosome sliding	[19]
HMGN1/N2	ACF, BRG1 (SWI/SNF)	Inhibition	Potent repression of remodeling activity	[3][11]

Signaling Pathways and Experimental Workflows





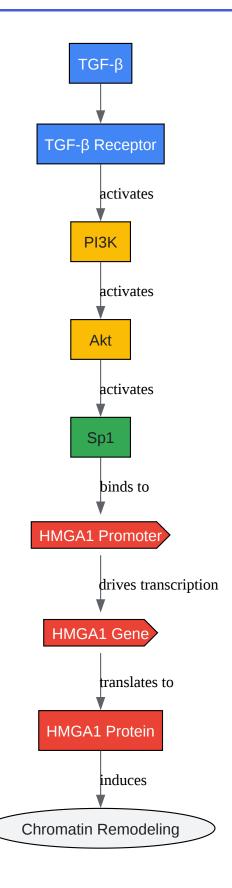


The function of HMG proteins is tightly regulated by cellular signaling pathways. Post-translational modifications such as phosphorylation, acetylation, and methylation can alter their binding affinities and subcellular localization.

Signaling Pathways

Below are Graphviz diagrams illustrating key signaling pathways involving HMG proteins.

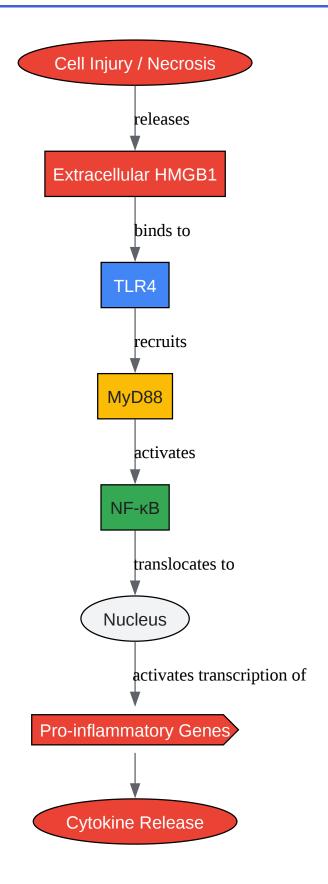




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HMGA1 activation via the TGF-β/PI3K/Akt signaling pathway.

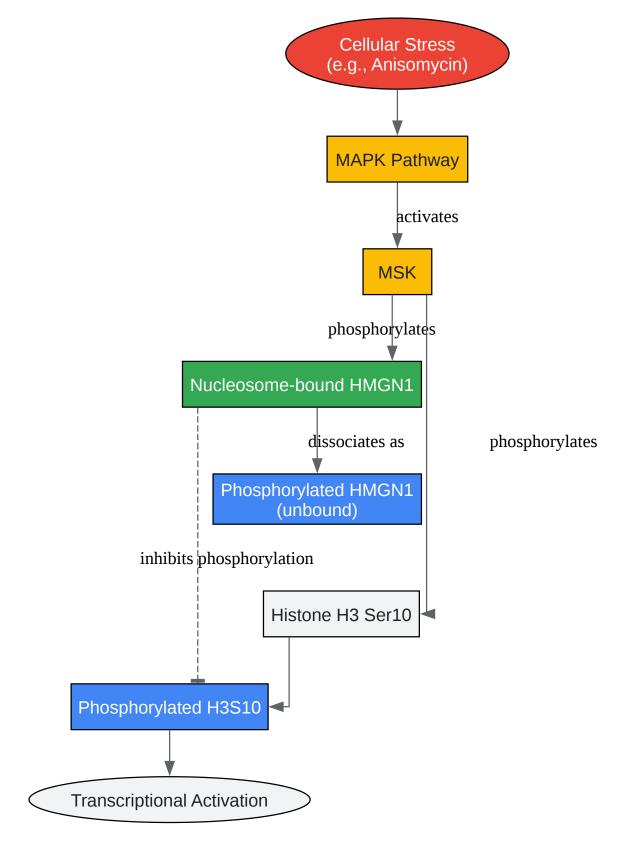




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HMGB1-mediated sterile inflammation via the TLR4 signaling pathway.[1][8]





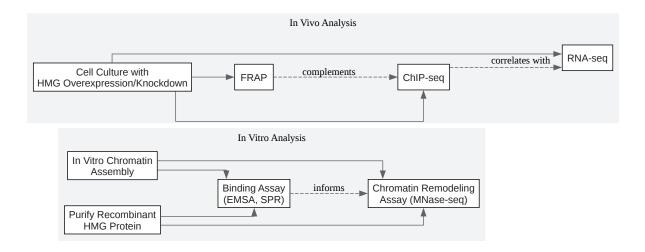
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HMGN1-mediated stress response and histone H3 phosphorylation.[12][13]



Experimental Workflow

The following diagram illustrates a typical workflow for investigating the role of an HMG protein in chromatin remodeling and gene regulation.



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Workflow for studying HMG protein function in chromatin remodeling.

Experimental Protocols Recombinant HMG Protein Purification from E. coli

This protocol describes a general method for expressing and purifying His-tagged HMG proteins.

Transformation: Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with a
plasmid vector containing the HMG protein gene fused to a His-tag. Plate on selective LB
agar plates and incubate overnight at 37°C.[7][20]



- Expression: Inoculate a single colony into a starter culture of LB medium with the appropriate antibiotic and grow overnight at 37°C. The next day, inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD600 of 0.5-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow for 3-4 hours at 30°C or overnight at 18°C.[20]
- Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing lysozyme and protease inhibitors. Sonicate the suspension on ice to lyse the cells and shear the DNA.
- Affinity Chromatography: Centrifuge the lysate to pellet cell debris. Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column extensively with wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
- Elution: Elute the His-tagged HMG protein with elution buffer containing a high concentration of imidazole (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).
- Dialysis and Storage: Dialyze the eluted protein against a suitable storage buffer (e.g., PBS with 10% glycerol) to remove imidazole and store at -80°C.

In Vitro Chromatin Reconstitution by Salt Dialysis

This protocol describes the assembly of nucleosomal arrays on a DNA template.[1][3][4][8]

- Prepare DNA and Histones: Purify the DNA template of interest (e.g., a plasmid or a linear DNA fragment). Purify core histones (H2A, H2B, H3, H4) or obtain commercially available histone octamers.
- Mixing: In a dialysis cassette, mix the DNA and histone octamers in a high-salt buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 mM EDTA, 2 M NaCl). The ratio of histones to DNA should be optimized empirically.
- Stepwise Dialysis: Gradually decrease the salt concentration by dialyzing the mixture against a series of buffers with decreasing NaCl concentrations (e.g., 1.2 M, 1.0 M, 0.8 M, 0.6 M, and finally 0.1 M NaCl) for 2-4 hours at each step at 4°C.



- Final Dialysis: Perform a final dialysis against a low-salt buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 mM EDTA, 50 mM NaCl) overnight at 4°C.
- Quality Control: Assess the quality of the reconstituted chromatin by Micrococcal Nuclease (MNase) digestion followed by agarose gel electrophoresis. Properly assembled chromatin will yield a characteristic ladder of DNA fragments corresponding to mono-, di-, trinucleosomes, etc.

Chromatin Immunoprecipitation (ChIP)

This protocol outlines the steps for identifying the genomic regions occupied by a specific HMG protein in vivo.

- Cross-linking: Treat cultured cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.
- Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp by sonication or enzymatic digestion (e.g., with MNase).
- Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the HMG protein of interest. Use protein A/G beads to precipitate the antibody-protein-DNA complexes.
- Washes: Wash the beads extensively to remove non-specifically bound chromatin.
- Elution and Reverse Cross-linking: Elute the immunoprecipitated complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C.
- DNA Purification: Purify the DNA from the eluted sample.
- Analysis: Analyze the purified DNA by qPCR to quantify the enrichment of specific target sequences or by high-throughput sequencing (ChIP-seq) to identify genome-wide binding sites.

Fluorescence Recovery After Photobleaching (FRAP)

This protocol describes how to measure the mobility of a fluorescently tagged HMG protein in living cells.[21][22]



- Cell Transfection: Transfect cells with a plasmid encoding the HMG protein of interest fused to a fluorescent protein (e.g., GFP).
- Imaging Setup: Plate the transfected cells on a glass-bottom dish suitable for live-cell imaging. Use a confocal microscope equipped with a high-power laser for photobleaching.
- Pre-bleach Imaging: Acquire a few images of the region of interest (ROI) within the nucleus at low laser power to establish the initial fluorescence intensity.
- Photobleaching: Use a high-intensity laser pulse to photobleach the fluorescence within the defined ROI.
- Post-bleach Imaging: Immediately after bleaching, acquire a time-lapse series of images at low laser power to monitor the recovery of fluorescence in the bleached region as unbleached fluorescent HMG proteins diffuse into it.
- Data Analysis: Quantify the fluorescence intensity in the bleached region over time.
 Normalize the data to account for photobleaching during image acquisition. Fit the recovery curve to a mathematical model to determine the mobile fraction of the protein and its diffusion coefficient or binding kinetics.

Conclusion

HMG proteins are integral components of the chromatin landscape, acting as versatile architects that shape the genome and regulate its accessibility. Their diverse mechanisms of action, from displacing linker histones to bending DNA and recruiting remodeling enzymes, underscore their importance in a multitude of cellular processes. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the intricate roles of HMG proteins in health and disease. A deeper understanding of these dynamic proteins holds the promise of novel therapeutic strategies targeting chromatin-based regulatory mechanisms.

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